Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate
Description
Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with a methyl ester at position 3 and a 2H-1,3-benzodioxole-5-amido group at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a mitofusin agonist, given the demonstrated activity of related cyclopenta[b]thiophene derivatives in mitochondrial DNA regulation .
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-21-17(20)14-10-3-2-4-13(10)24-16(14)18-15(19)9-5-6-11-12(7-9)23-8-22-11/h5-7H,2-4,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLLGPKKSLSYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the cyclopenta[B]thiophene ring system. The final step involves the esterification of the carboxylate group with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and materials with specific functional properties.
2. Biology:
- Antimicrobial Properties: Studies have indicated potential antimicrobial activity against various pathogens. The compound's structure allows it to interact with biological targets effectively.
- Anticancer Activity: Preliminary research suggests that this compound may exhibit anticancer properties by modulating cellular pathways involved in cancer progression.
3. Medicine:
- Therapeutic Potential: Due to its unique structural features, the compound is being explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
4. Industry:
- Advanced Materials Development: The compound's properties are being investigated for applications in creating advanced materials with specific characteristics such as conductivity or fluorescence. This includes potential uses in electronic devices and sensors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, indicating potential for pharmaceutical applications. |
| Study B | Anticancer Properties | Showed inhibition of cancer cell proliferation in vitro, suggesting further exploration in cancer therapy is warranted. |
| Study C | Material Science | Investigated the use of the compound in polymer composites for enhanced electrical conductivity; results showed significant improvement over traditional materials. |
Mechanism of Action
The mechanism of action of Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biochemical research .
Comparison with Similar Compounds
Research Findings and Data Analysis
Crystallographic and Conformational Studies
- Ring Puckering: The cyclopenta[b]thiophene core in the target compound likely exhibits minor puckering (amplitude < 0.1 Å), as observed in similar fused thiophenes. This contrasts with the more flexible dihydrobenzo[b]thiophene (Row 3), which adopts non-planar conformations due to partial saturation .
- Hydrogen-Bonding Networks: The benzodioxole amide in the target compound can form N–H···O and C=O···H–C interactions, as analyzed using graph-set notation (e.g., $ R_2^2(8) $ motifs) .
Stability and Reactivity
- Ester vs. Carboxamide Stability : The methyl ester in the target compound is more hydrolytically labile than the carboxamide in Row 2, necessitating pH-controlled formulations .
- Benzodioxole Oxidation : The benzodioxole group is resistant to metabolic oxidation compared to the triazole’s sulfide, enhancing in vivo stability .
Biological Activity
Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzodioxole moiety, which is known for various biological activities including antioxidant properties.
- A cyclopenta[B]thiophene ring that contributes to its pharmacological profile.
- An amido functional group that enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 345.37 g/mol.
Antifungal Activity
Research indicates that compounds related to the benzodioxole structure exhibit significant antifungal properties. For instance:
- In vitro studies have shown that derivatives of benzodioxole can inhibit the growth of various fungal pathogens, including Aspergillus flavus and Candida albicans .
- The compound's structural features may enhance its interaction with fungal cell membranes, disrupting ergosterol biosynthesis, which is crucial for fungal cell integrity .
Antioxidant Activity
The presence of the methylenedioxy group in the benzodioxole structure is associated with antioxidant properties:
- Studies demonstrate that similar compounds can scavenge free radicals effectively, reducing oxidative stress in biological systems .
- The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher concentrations of the compound show significant scavenging effects .
The proposed mechanism of action for this compound includes:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in fungal metabolism or cell wall synthesis.
- Receptor interaction : It may interact with G protein-coupled receptors (GPCRs), modulating signaling pathways associated with inflammation and immune responses .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of related compounds against Fusarium verticillioides. The results indicated a significant reduction in mycelial growth at concentrations as low as 7.8 µg/mL, suggesting potent antifungal properties .
- Antioxidant Potential : Another investigation highlighted the antioxidant capacity of similar compounds through DPPH assays. Compounds demonstrated up to 82% radical scavenging ability at higher concentrations .
Comparative Analysis
A comparison with other known antifungal agents reveals that this compound may offer unique advantages:
| Compound | Antifungal Activity | Antioxidant Activity | Mechanism |
|---|---|---|---|
| Compound A | Moderate | High | Enzyme inhibition |
| Compound B | High | Moderate | Receptor interaction |
| Methyl 2-(...) | High | High | Dual action |
Q & A
Q. Table 1: Key Reaction Conditions for Derivative Synthesis
Q. Table 2: Common Structural Artifacts and Solutions
Data Contradictions and Resolution
- Spectral Discrepancies : Some studies report benzodioxole protons at δ 6.8 ppm , while others note δ 7.1 ppm due to solvent polarity . Use deuterated DMSO for consistency.
- Biological Activity Variability : Anti-inflammatory IC₅₀ values differ across assays (e.g., cell-free vs. cell-based). Standardize using primary human cells .
Critical Research Gaps
- In Vivo Pharmacokinetics : No data on oral bioavailability or metabolic stability. Recommend LC-MS/MS profiling in rodent models.
- Target Specificity : Unclear if COX-2 inhibition is direct. Use SPR (surface plasmon resonance) to confirm binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
